molecular formula C11H11ClO4S B2647118 methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate CAS No. 600166-73-2

methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B2647118
CAS RN: 600166-73-2
M. Wt: 274.72
InChI Key: UZUVKNIRHQXQAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Organic Synthesis Applications Methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is a key intermediate in organic synthesis, particularly in the preparation of pyridine derivatives through regiocontrolled [4+2] cycloadditions of oximinosulfonates, demonstrating the compound's utility in constructing pyridine rings via Diels-Alder reactions (Danheiser et al., 2003). Additionally, its reactivity has been exploited in the synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate for pesticide Indoxacarb, showcasing the compound's significance in agrochemical synthesis (Li-Xia Jing, 2012).

Material Science Applications In material science, the chlorosulfonyl group in methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate offers a pathway for the introduction of functional groups that can enhance the properties of materials. For example, the introduction of thioether side chains in metal-organic frameworks (MOFs) using chlorosulfonyl intermediates leads to improved stability, fluorescence, and metal uptake, demonstrating the potential of such compounds in the development of advanced functional materials (Jun He et al., 2011).

Mechanism of Action

This is typically relevant for bioactive compounds. It involves studying how the compound interacts with biological systems, at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

properties

IUPAC Name

methyl 5-chlorosulfonyl-2,3-dihydro-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4S/c1-16-11(13)9-4-7-2-3-10(17(12,14)15)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUVKNIRHQXQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1)C=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate

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